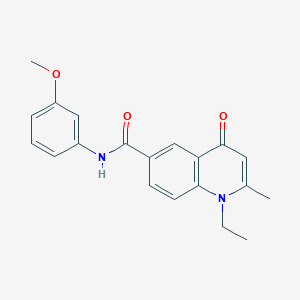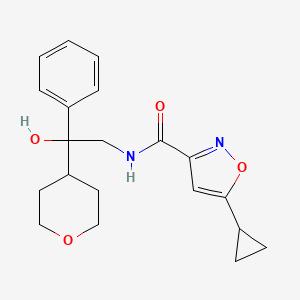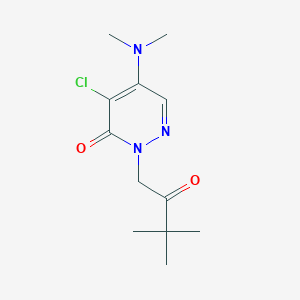
4-chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, also known as CDMOBP, is an organic compound with a wide range of applications in the fields of medicine and biochemistry. It is an important building block for the synthesis of many pharmaceuticals, and has been used as a versatile reagent for a variety of biochemical and physiological studies. CDMOBP is a colorless, crystalline solid, with a molecular weight of about 305.4 g/mol.
Applications De Recherche Scientifique
4-chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins and nucleic acids. It has also been used as a reagent in the synthesis of a variety of organic compounds, including some pharmaceuticals.
Mécanisme D'action
4-chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone has been used in a variety of studies to investigate the mechanism of action of various enzymes. It has been found to be a useful substrate for the study of the mechanism of action of enzymes such as cytochrome P450 and other monooxygenases. It has also been used in the study of the mechanism of action of some antibiotics, such as penicillin.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cytochrome P450, and has been used in the study of the effects of drugs on the activity of this enzyme. It has also been found to inhibit the activity of other enzymes, including some involved in the metabolism of drugs. In addition, it has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. It is also relatively non-toxic, which makes it suitable for use in biological studies. However, it is not very soluble in organic solvents, which can limit its usefulness in some experiments.
Orientations Futures
The potential applications of 4-chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone in the fields of medicine and biochemistry are vast. It has already been used in the study of the mechanisms of action of a variety of enzymes, and could be used to further investigate the role of these enzymes in various diseases and physiological processes. It could also be used to develop new drugs and treatments, as well as to study the effects of existing drugs on the body. In addition, this compound could be used to investigate the structure and function of proteins and nucleic acids, and to develop new methods of synthesizing organic compounds. Finally, it could be used to develop new methods of detecting and measuring biochemical and physiological processes in living cells.
Méthodes De Synthèse
4-chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone can be synthesized by a variety of methods, including the reaction of 4-chloro-3-methyl-2-oxo-butanoic acid and dimethylamine in the presence of a base. The reaction is usually carried out in an aqueous solution at a temperature of 40-50°C and a pressure of 1-2 atmospheres. The product is then isolated by precipitation and recrystallization.
Propriétés
IUPAC Name |
4-chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-12(2,3)9(17)7-16-11(18)10(13)8(6-14-16)15(4)5/h6H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIANCWEGZHJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

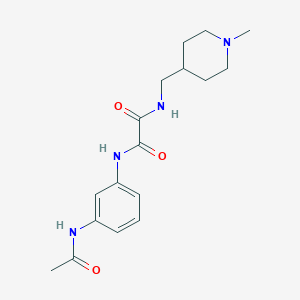


![(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2914510.png)
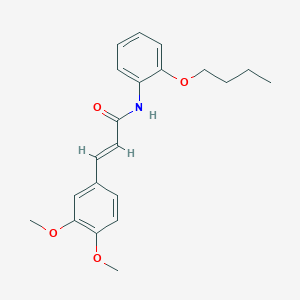
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914513.png)
